5-Bromo-2-methoxyphenol
Overview
Description
Synthesis Analysis
The synthesis of bromophenol derivatives, including compounds related closely to 5-Bromo-2-methoxyphenol, involves multi-step chemical processes. One such related compound, (E)-2-[(2-Bromophenylimino)methyl]-5-methoxyphenol, was synthesized and characterized, with its structure determined by X-ray diffraction and further investigated using density functional theory (DFT) (Koşar et al., 2010). Another study described the total synthesis of a naturally occurring bromophenol derivative, starting from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps, which may resemble methods applicable to synthesizing 5-Bromo-2-methoxyphenol (Akbaba et al., 2010).
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methoxyphenol derivatives has been extensively studied through various techniques including X-ray diffraction and DFT calculations. For instance, the molecular structure of (E)-2-[(2-Bromophenylimino)methyl]-5-methoxyphenol revealed a strong intramolecular O-H…N hydrogen bond, highlighting the structural intricacies that can influence the properties and reactivity of such compounds (Koşar et al., 2010).
Chemical Reactions and Properties
Bromophenols, including those related to 5-Bromo-2-methoxyphenol, undergo various chemical reactions that reflect their chemical properties. For example, reactions with BBr3 followed by MeOH can afford methoxymethyl-substituted arylphenols, indicating the reactivity of bromophenol derivatives towards halogenation and demethylation (Akbaba et al., 2010).
Scientific Research Applications
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Organic Synthesis
- 5-Bromo-2-methoxyphenol is used as a raw material in organic synthesis .
- The synthesis of 5-Bromo-2-methoxyphenol involves three steps: acetylation protection of the phenolic hydroxyl group using acetic anhydride, bromination using bromine under the catalysis of iron powder, and finally deacetylation .
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Pharmaceuticals
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Agrochemicals
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Dyestuff
Safety And Hazards
5-Bromo-2-methoxyphenol is considered hazardous. It can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
5-bromo-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSJHVZRUFFIPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191383 | |
Record name | Phenol, 5-bromo-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxyphenol | |
CAS RN |
37942-01-1 | |
Record name | 5-Bromo-2-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37942-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 5-bromo-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037942011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 5-bromo-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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